6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine is a heterocyclic compound characterized by a triazole ring fused to a pyridazine ring. This compound is notable for its potential applications in medicinal chemistry, particularly for its antimicrobial and anticancer properties. Its molecular formula is , and it is classified under the category of triazolo-pyridazine derivatives, which are of significant interest due to their biological activities and structural diversity .
The synthesis of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine typically involves several key steps:
The molecular structure of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine features:
The compound's structure can be represented as follows:
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine can participate in various chemical reactions:
The mechanism of action for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine involves its interaction with specific molecular targets such as enzymes or receptors.
In antimicrobial studies, it may inhibit key bacterial enzymes essential for cell wall synthesis or metabolic pathways. In anticancer research, it could interfere with cell proliferation by targeting signaling pathways associated with tumor growth and survival .
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine has several significant applications in scientific research:
The discovery of the triazolopyridazine core dates to 1959, when Steck and colleagues first synthesized this bicyclic heteroaromatic system, laying the groundwork for derivatives like 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (CAS 6698-57-3) [1]. This compound emerged as a strategic intermediate in the 2010s, bridging classical heterocyclic chemistry and modern drug discovery. Its structure combines a pyridazine ring (a six-membered diazine) with a triazole (five-membered triazole), creating a π-deficient scaffold with enhanced dipole moments and electron-accepting properties [2] [7]. Early synthetic routes, such as nucleophilic substitution of 6,8-dichlorotriazolopyridazines with amines, were optimized to improve yields and purity. For example, the synthesis of key intermediates like 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine leveraged eco-friendly reagents like chloramine-T, reflecting evolving synthetic paradigms [2]. The compound’s crystallographic characterization—including hydrogen-bonded networks and C–Cl⋯π interactions—confirmed its planar geometry and potential for supramolecular assembly [2] [7].
Table 1: Key Synthetic Intermediates for 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Intermediate | Role in Synthesis | Reference |
---|---|---|
3-Chloro-6-hydrazinylpyridazine | Cyclization precursor | [2] |
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine | Halogenated scaffold for amination | [7] |
8-Iodo-[1,2,4]triazolo[4,3-b]pyridazine | Activated intermediate for nucleophilic substitution | [1] |
In medicinal chemistry, this scaffold’s versatility stems from its capacity for molecular editing at C-6, C-8, and the triazole N1 positions. As a tankyrase (TNKS) inhibitor, derivatives like 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol exhibit low-nanomolar IC₅₀ values by mimicking NAD⁺ isosteres, as confirmed by X-ray crystallography (PDB: 3P0Q) [1]. Structure-activity relationship (SAR) studies reveal that:
Beyond oncology, the scaffold is instrumental in developing Janus kinase (JAK) inhibitors. Pharmacophore models identify triazolopyridazines as matching key features—hydrogen-bond acceptors, hydrophobic contacts—for JAK1–3 and TYK2 inhibition [9]. This underscores their potential in autoimmune disease therapeutics.
In materials science, the compound’s electronic properties facilitate applications in organic semiconductors. Density functional theory (DFT) calculations indicate a narrow HOMO–LUMO gap (3.469 eV), suggesting high charge-transfer efficiency [2]. Hirshfeld surface analyses further reveal that C–H⋯N interactions dominate crystal packing (contributing 35% of intermolecular contacts), enabling tailored solid-state optoelectronic behaviors [2] [7].
Table 2: Therapeutic Targets of Triazolopyridazine Derivatives
Biological Target | Derivative Example | Activity | |
---|---|---|---|
Tankyrase-1/2 (TNKS) | 6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine | 87% inhibition at 1 µM | |
JAK/STAT pathway | Optimized via pharmacophore modeling | Virtual screening hit | |
Anticryptosporidial agents | Urea-linked triazolopyridazines | Lead optimization stage | [7] |
Despite its promise, critical gaps impede the scaffold’s translation:
Furthermore, predictive ADMET models are absent. The compound’s high aqueous solubility (log P ≈1.95) suggests favorable absorption, but metabolite identification and off-target risks—like potential JAK inhibition-mediated immunotoxicity—are unaddressed [4] [9].
Table 3: Physicochemical Properties of 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
Property | Value | Method/Reference |
---|---|---|
Molecular formula | C₅H₄ClN₅ | HRMS [4] |
Molecular weight | 169.57 g/mol | Calculated [4] |
Density | 1.95 g/cm³ | Experimental [4] |
Storage conditions | 2–8°C, protected from light | Supplier specifications [6] |
HOMO-LUMO gap | 3.469 eV | DFT [2] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1